4-fluoro-N-methoxybenzamide
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Overview
Description
4-Fluoro-N-methoxybenzamide is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the para position and a methoxy group at the nitrogen atom
Preparation Methods
The synthesis of 4-fluoro-N-methoxybenzamide typically involves the direct condensation of 4-fluorobenzoic acid with N-methoxymethylamine. This reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions usually require heating under reflux for several hours to ensure complete conversion .
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of a solid acid catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid, under ultrasonic irradiation. This green and rapid method offers high yields and is environmentally friendly .
Chemical Reactions Analysis
4-Fluoro-N-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can yield amines.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-N-methoxybenzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The methoxy group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
4-Fluoro-N-methoxybenzamide can be compared with other benzamide derivatives, such as:
4-Fluoro-N-methylbenzamide: Lacks the methoxy group, resulting in different chemical properties and biological activities.
4-Chloro-N-methoxybenzamide: Substitutes chlorine for fluorine, affecting its reactivity and interactions with biological targets.
4-Methoxy-N-methylbenzamide: Lacks the fluorine atom, leading to variations in its chemical behavior and applications.
These comparisons highlight the unique properties of this compound, particularly its enhanced binding affinity and selectivity due to the presence of both fluorine and methoxy groups.
Properties
Molecular Formula |
C8H8FNO2 |
---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
4-fluoro-N-methoxybenzamide |
InChI |
InChI=1S/C8H8FNO2/c1-12-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11) |
InChI Key |
CAOXVPFVHMYRLK-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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